REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([C:18]([O:20]CC)=[O:19])[C:7]3[C:12]([CH3:13])=[N:11][N:10]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:8]=3[N:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([C:4]2[CH:5]=[C:6]([C:18]([OH:20])=[O:19])[C:7]3[C:12]([CH3:13])=[N:11][N:10]([C:14]([CH3:17])([CH3:15])[CH3:16])[C:8]=3[N:9]=2)[CH2:2][CH2:3]1 |f:1.2|
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Name
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ethyl 6-cyclopropyl-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Quantity
|
278 mg
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Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(C2=C(N1)N(N=C2C)C(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
|
3.69 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the contents heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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the residue dissolved in 20 mL of water
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Type
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ADDITION
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Details
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acidifed by addition of acetic acid
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Type
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EXTRACTION
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Details
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The contents were extracted with EtOAc (4×30 ml)
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Type
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WASH
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Details
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The combined organic extracts were washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was collected as 233 mg
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1C=C(C2=C(N1)N(N=C2C)C(C)(C)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |